REACTION_CXSMILES
|
[H-].[Na+].[OH:3][C:4]1[C:11]([O:12][CH3:13])=[CH:10][CH:9]=[CH:8][C:5]=1[CH:6]=[O:7].[CH2:14](Cl)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>CCCCCC>[CH2:14]([O:3][C:4]1[C:11]([O:12][CH3:13])=[CH:10][CH:9]=[CH:8][C:5]=1[CH:6]=[O:7])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
oil
|
Quantity
|
5.26 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
21.38 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=O)C=CC=C1OC
|
Name
|
|
Quantity
|
16.2 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resultant slurry was well stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the hexane was removed
|
Type
|
ADDITION
|
Details
|
To the washed sodium hydride was added 75 mL of anhydrous DMF
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 50° C. for 1 h
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at 50° C. for 3 days
|
Duration
|
3 d
|
Type
|
CUSTOM
|
Details
|
allowed to slowly (overnight)
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with 60 mL of 10% aqueous hydrochloric acid solution
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with 3×250 mL of ethyl acetate
|
Type
|
WASH
|
Details
|
the combined ethyl acetate extracts were washed with 250 mL of aqueous sodium bicarbonate solution, water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluted with ethyl acetate:hexane (1:9 v/v)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=O)C=CC=C1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.39 g | |
YIELD: PERCENTYIELD | 77.5% | |
YIELD: CALCULATEDPERCENTYIELD | 77.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |